4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C9H15N3.2(HCl) and a molecular weight of 238.16 g/mol . It is a solid substance commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride typically involves the reaction of 1-methylimidazole with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted piperidine compounds .
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:
- 4-(1H-imidazol-4-yl)piperidine dihydrochloride
- 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride
- 4-(1H-imidazol-1-yl)benzoic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride involves the reaction between 1-methyl-1H-imidazole and piperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-imidazole", "piperidine", "hydrochloric acid" ], "Reaction": [ "1. Add 1-methyl-1H-imidazole to a round-bottom flask.", "2. Add piperidine to the flask and stir at room temperature for several hours.", "3. Slowly add hydrochloric acid to the flask while stirring until the pH reaches 3-4.", "4. Filter the mixture to remove any solids.", "5. Concentrate the filtrate under reduced pressure.", "6. Recrystallize the product from a suitable solvent to obtain 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride as a white solid." ] } | |
CAS-Nummer |
147960-50-7 |
Molekularformel |
C9H16ClN3 |
Molekulargewicht |
201.70 g/mol |
IUPAC-Name |
4-(3-methylimidazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |
InChI-Schlüssel |
MGMGJFAZGBODRH-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2CCNCC2.Cl.Cl |
Kanonische SMILES |
CN1C=NC=C1C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.